molecular formula C16H13N5O2S B10881552 [1,2,4]Triazolo[3,4-b][1,3,4]thiadiazole, 6-(3,5-dimethoxyphenyl)-3-(4-pyridinyl)-

[1,2,4]Triazolo[3,4-b][1,3,4]thiadiazole, 6-(3,5-dimethoxyphenyl)-3-(4-pyridinyl)-

Cat. No.: B10881552
M. Wt: 339.4 g/mol
InChI Key: JJSVRNORBVTESI-UHFFFAOYSA-N
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Description

[1,2,4]Triazolo[3,4-b][1,3,4]thiadiazole, 6-(3,5-dimethoxyphenyl)-3-(4-pyridinyl)-: is a heterocyclic compound that combines the structural features of triazole and thiadiazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1,2,4]Triazolo[3,4-b][1,3,4]thiadiazole derivatives typically involves the cyclization of appropriate hydrazine derivatives with thiocarbonyl compounds. One common method includes the reaction of 4-amino-5-mercapto-3-substituted-1,2,4-triazoles with various electrophiles under acidic or basic conditions. The reaction conditions often require refluxing in solvents such as ethanol or acetic acid.

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis starting from readily available precursors. The process generally includes:

    Formation of the triazole ring: This can be achieved by reacting hydrazine derivatives with carbon disulfide.

    Cyclization to form the thiadiazole ring: This step involves the reaction of the intermediate with suitable electrophiles.

    Functionalization: Introduction of the 3,5-dimethoxyphenyl and 4-pyridinyl groups through nucleophilic substitution or coupling reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, resulting in the reduction of nitro groups to amines.

    Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives react with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, aryl halides, amines, thiols.

Major Products

The major products of these reactions depend on the specific substituents and reaction conditions. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity.

Scientific Research Applications

Chemistry

In chemistry, [1,2,4]Triazolo[3,4-b][1,3,4]thiadiazole derivatives are used as building blocks for the synthesis of more complex molecules

Biology

Biologically, these compounds have shown promise as antimicrobial, antifungal, and antiviral agents. Their ability to interact with biological targets makes them valuable in the development of new drugs.

Medicine

In medicine, [1,2,4]Triazolo[3,4-b][1,3,4]thiadiazole derivatives are being investigated for their potential as anti-inflammatory, anticancer, and neuroprotective agents. Their diverse biological activities make them attractive candidates for drug development.

Industry

Industrially, these compounds can be used in the development of new materials with specific properties, such as corrosion inhibitors, dyes, and polymers.

Mechanism of Action

The mechanism of action of [1,2,4]Triazolo[3,4-b][1,3,4]thiadiazole derivatives involves their interaction with various molecular targets, including enzymes and receptors. These interactions can modulate biological pathways, leading to therapeutic effects. For example, their anticancer activity may involve the inhibition of specific kinases or the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    [1,2,4]Triazole derivatives: Known for their antifungal and antibacterial properties.

    Thiadiazole derivatives: Used in the development of anti-inflammatory and anticancer agents.

    Benzothiazole derivatives: Exhibiting a wide range of biological activities, including antimicrobial and anticancer effects.

Uniqueness

The uniqueness of [1,2,4]Triazolo[3,4-b][1,3,4]thiadiazole, 6-(3,5-dimethoxyphenyl)-3-(4-pyridinyl)- lies in its combined structural features, which confer a broad spectrum of biological activities. This compound’s ability to interact with multiple biological targets makes it a versatile scaffold for drug development.

Properties

Molecular Formula

C16H13N5O2S

Molecular Weight

339.4 g/mol

IUPAC Name

6-(3,5-dimethoxyphenyl)-3-pyridin-4-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C16H13N5O2S/c1-22-12-7-11(8-13(9-12)23-2)15-20-21-14(18-19-16(21)24-15)10-3-5-17-6-4-10/h3-9H,1-2H3

InChI Key

JJSVRNORBVTESI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1)C2=NN3C(=NN=C3S2)C4=CC=NC=C4)OC

Origin of Product

United States

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